molecular formula C19H18F2N4O B10956683 [7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone

[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10956683
M. Wt: 356.4 g/mol
InChI Key: QBALNQIVYKVDOM-UHFFFAOYSA-N
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Description

  • This compound is a pyrazolo[1,5-a]pyrimidine derivative with a pyrrolidin-1-yl substituent at the 3-position and a difluoromethyl group at the 7-position. Its chemical structure is as follows:

    Structure: C17H15F2N5O\text{Structure: } \text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_5\text{O} Structure: C17​H15​F2​N5​O

  • The compound’s systematic name is 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone .
  • It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. Subsequent cyclization with difluoromethyl isocyanate leads to the desired pyrazolo[1,5-a]pyrimidine scaffold.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve refluxing in suitable solvents (e.g., ethanol or acetonitrile) with appropriate catalysts.

      Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications at the pyrazolo[1,5-a]pyrimidine core or the pyrrolidine moiety are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigations focus on its biological activity, such as interactions with enzymes, receptors, or cellular pathways.

      Industry: The compound may find applications in pharmaceuticals, agrochemicals, or materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein targets (e.g., enzymes, receptors) due to its structural features.

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a pyrazolo[1,5-a]pyrimidine core, difluoromethyl group, and pyrrolidine substituent makes it unique.

      Similar Compounds: Other pyrazolo[1,5-a]pyrimidines or related heterocycles may share similarities but lack this specific combination.

    : Reference: Literature search on scientific databases.

    Properties

    Molecular Formula

    C19H18F2N4O

    Molecular Weight

    356.4 g/mol

    IUPAC Name

    [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone

    InChI

    InChI=1S/C19H18F2N4O/c1-12-4-6-13(7-5-12)15-10-16(17(20)21)25-18(23-15)14(11-22-25)19(26)24-8-2-3-9-24/h4-7,10-11,17H,2-3,8-9H2,1H3

    InChI Key

    QBALNQIVYKVDOM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCCC4

    Origin of Product

    United States

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